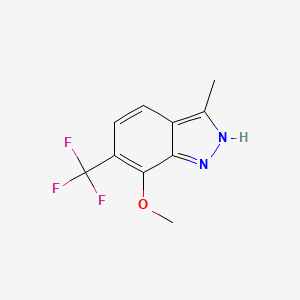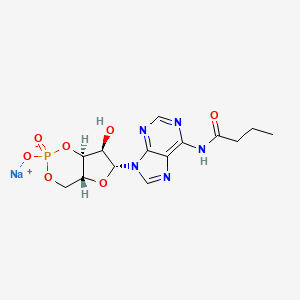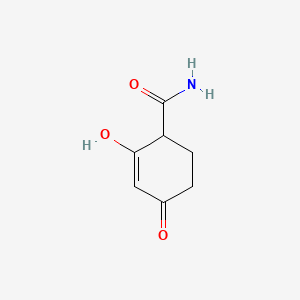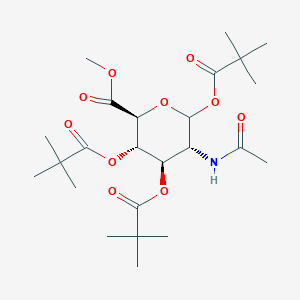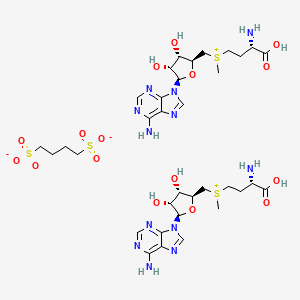
S-Adenosyl L-Methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Adenosyl L-Methionine is a naturally occurring compound found in all living organisms. It is a sulfonium-containing primary metabolite that plays a crucial role in various biochemical processes, particularly in methyl group transfers, transsulfuration, and aminopropylation. It is synthesized from adenosine triphosphate and L-methionine by the enzyme methionine adenosyltransferase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Adenosyl L-Methionine can be synthesized from L-methionine and adenosine triphosphate in a reaction catalyzed by methionine adenosyltransferase. This process involves the formation of an intermediate complex between methionine and adenosine triphosphate .
Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Strains such as Pichia pastoris and Saccharomyces cerevisiae are commonly used. The production can be enhanced by genetic modifications, optimization of culture conditions, and bioprocess strategies .
Analyse Chemischer Reaktionen
Types of Reactions: S-Adenosyl L-Methionine undergoes various types of reactions, including:
Methylation: It acts as a methyl donor in numerous biological reactions.
Transsulfuration: It participates in the synthesis of cysteine and glutathione.
Aminopropylation: It is involved in the synthesis of polyamines.
Common Reagents and Conditions: The reactions involving this compound typically require specific enzymes such as methyltransferases, which facilitate the transfer of methyl groups to substrates. Conditions often involve physiological pH and temperature .
Major Products: The major products formed from these reactions include methylated nucleic acids, proteins, lipids, and secondary metabolites .
Wissenschaftliche Forschungsanwendungen
S-Adenosyl L-Methionine has a wide range of applications in scientific research:
Chemistry: It is used in the study of methylation reactions and enzyme mechanisms.
Biology: It plays a role in gene regulation, epigenetics, and cellular metabolism.
Medicine: It is used in the treatment of liver disorders, depression, osteoarthritis, and fibromyalgia.
Industry: It is utilized in the production of pharmaceuticals and as a dietary supplement .
Wirkmechanismus
S-Adenosyl L-Methionine exerts its effects by donating a one-carbon methyl group in a process called transmethylation. This process is crucial for cellular growth, repair, and maintaining the phospholipid layer in cell membranes. It also participates in the synthesis of glutathione, a powerful antioxidant, thereby reducing inflammation and protecting cells from damage .
Vergleich Mit ähnlichen Verbindungen
S-Adenosyl L-Methionine is unique due to its sulfonium ion, which provides a high group transfer potential. Similar compounds include:
S-Adenosylhomocysteine: A product of this compound after methyl group transfer.
Methylthioadenosine: Involved in polyamine biosynthesis.
S-Adenosylmethionine analogues: These are synthesized to study methylation reactions and enzyme specificity
This compound stands out due to its versatility in biological reactions and its extensive use in various fields of research and industry.
Eigenschaften
Molekularformel |
C34H54N12O16S4 |
|---|---|
Molekulargewicht |
1015.1 g/mol |
IUPAC-Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate |
InChI |
InChI=1S/2C15H22N6O5S.C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t2*7-,8+,10+,11+,14+,27?;/m00./s1 |
InChI-Schlüssel |
NWVICASORGOGDW-FFSFXTILSA-N |
Isomerische SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
Kanonische SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
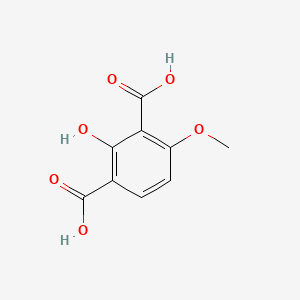
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
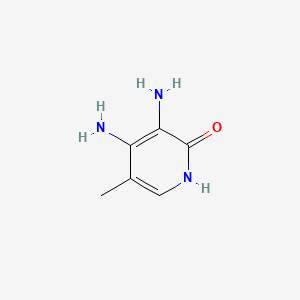
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
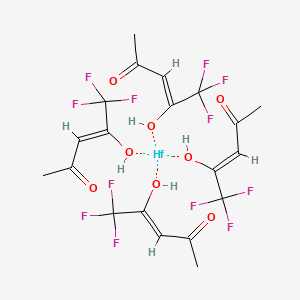

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)

